N-[2-(quinolin-8-ylsulfanyl)acetyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(quinolin-8-ylsulfanyl)acetyl]benzamide is a compound that belongs to the class of quinoline derivatives Quinolines are nitrogen-containing heterocyclic compounds that are widely used in pharmaceuticals, natural products, and pesticides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(quinolin-8-ylsulfanyl)acetyl]benzamide typically involves the reaction of quinoline derivatives with benzoyl chloride and thiol compounds. One common method includes the use of microwave irradiation to accelerate the reaction. For instance, a highly selective remote C(sp3)–H acetonation of N-(quinolin-8-yl)amide scaffolds at the C5-position under microwave irradiation has been developed . In the absence of a transition-metal-catalyst, benzoyl peroxide-promoted cross-dehydrogenation coupling (CDC) of N-(quinolin-8-yl)amides with acetone/acetonitrile occurs smoothly to generate the corresponding 5-acetonated/acetonitriled N-(quinolin-8-yl)amides in good yields .
Industrial Production Methods
the principles of green chemistry, such as the use of microwave irradiation and solvent-free conditions, are often employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(quinolin-8-ylsulfanyl)acetyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Benzoyl peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include acetonated, acetonitriled, and alkylated derivatives of N-(quinolin-8-yl)benzamide .
Scientific Research Applications
N-[2-(quinolin-8-ylsulfanyl)acetyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(quinolin-8-ylsulfanyl)acetyl]benzamide involves its role as a bidentate directing group in C–H bond activation reactions. The compound facilitates the activation of inert C–H bonds, allowing for various functionalization reactions to occur. This process is often promoted by oxidizing agents like benzoyl peroxide and can be accelerated using microwave irradiation .
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-8-yl)benzamide: Shares a similar quinoline structure and is used in similar C–H bond activation reactions.
N-(naphthalen-2-yl)-2-(quinolin-8-ylsulfanyl)acetamide: Another compound with a quinoline structure, used in scientific research.
Uniqueness
Its ability to undergo a wide range of functionalization reactions makes it a valuable compound in both academic and industrial research .
Properties
Molecular Formula |
C18H14N2O2S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(2-quinolin-8-ylsulfanylacetyl)benzamide |
InChI |
InChI=1S/C18H14N2O2S/c21-16(20-18(22)14-6-2-1-3-7-14)12-23-15-10-4-8-13-9-5-11-19-17(13)15/h1-11H,12H2,(H,20,21,22) |
InChI Key |
PCDKLDUPTZTIQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.